1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE
Overview
Description
1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE is a complex organic compound that belongs to the class of cyclopropa[c]chromenes. This compound is characterized by its unique structure, which includes a benzoyl group, a furoyl group, and a cyclopropa[c]chromene core. The presence of these functional groups and the cyclopropane ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE typically involves the cyclization of diene-conjugated nitrile ylides. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process. For example, diene-conjugated nitrile ylides with substituents other than hydrogen in the R1 position can cyclize to form the desired cyclopropa[c]chromene structure . Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of carboxylic acids, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be explored for its potential therapeutic effects, although more research is needed to fully understand its pharmacological properties .
Mechanism of Action
The mechanism of action of 1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.
Comparison with Similar Compounds
1-BENZOYL-1A-(2-FURYLCARBONYL)-1-METHYL-1A,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMEN-2(1H)-ONE can be compared with other similar compounds, such as 1,7b-disubstituted cyclopropa[c]isoquinolines and 1a,7b-dihydro-1H-cyclopropa[c]cinnolines These compounds share structural similarities, such as the presence of a cyclopropane ring and conjugated systems, but differ in their specific substituents and functional groups
Properties
IUPAC Name |
14-benzoyl-13-(furan-2-carbonyl)-14-methyl-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaen-12-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O5/c1-26(23(28)17-9-3-2-4-10-17)22-21-18-11-6-5-8-16(18)13-14-19(21)32-25(30)27(22,26)24(29)20-12-7-15-31-20/h2-15,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVOTNZTSXDSKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)C5=CC=CO5)C(=O)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.